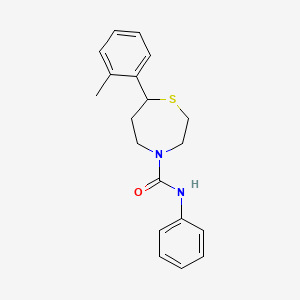

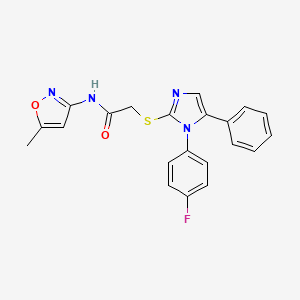

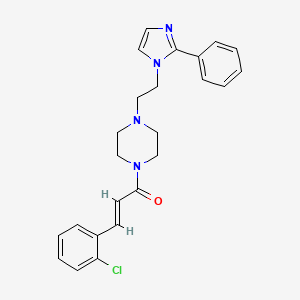

![molecular formula C8H7N3O3 B2736599 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile CAS No. 2416230-82-3](/img/structure/B2736599.png)

6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile” is a type of pyrimido[4,5-d]pyrimidine . It is related to methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One regioselective synthetic route involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O5/c1-15-8(13)6-5-4-16-3-2-11(5)9(14)10-7(6)12/h2-4H2,1H3,(H,10,12,14) .Chemical Reactions Analysis

The chemical reactions of this compound involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 226.19 .Scientific Research Applications

Antioxidant Activity

One study focuses on the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, highlighting the potential of these compounds in combating oxidative stress. This area of research is critical for understanding how these compounds can be used to mitigate the effects of free radicals in biological systems (Salem, Farhat, Errayes, & Madkour, 2015).

Synthesis of Heterocyclic Compounds

Another application includes the synthesis of thiazolo and triazolo pyrimidines, and pyrimido triazine derivatives, showcasing the chemical versatility and reactivity of the core structure. These synthetic routes enable the creation of compounds with potential applications in various fields, including materials science and pharmacology (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Biological Activity

Research has also explored the synthesis and biological activity of 8-oxadihydropteridines, derivatives of pyrimido[4,5-b][1,4]oxazines, for their potential antifolate properties in dihydrofolate reductase enzyme systems. This suggests a route for developing new therapeutics targeting specific metabolic pathways (Lin, Holmes, Dunn, & Skinner, 1979).

Molecular Docking and Screening

The compound has also been used as a precursor in the synthesis of novel derivatives for in vitro and in silico studies, including molecular docking screenings. This research aims to identify compounds with potential antimicrobial and antioxidant activities, which could lead to the development of new drugs or chemical agents with specific biological activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Moreover, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction has shown antibacterial activity, contributing to the field of antimicrobial research. This demonstrates the potential of utilizing such compounds in developing new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Safety and Hazards

properties

IUPAC Name |

6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12/h1-2,4H2,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENYRUWBZGZCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(C(=O)NC(=O)N21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

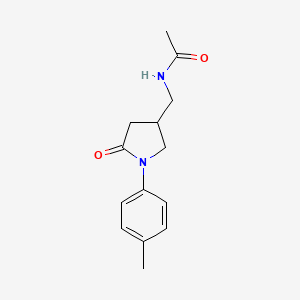

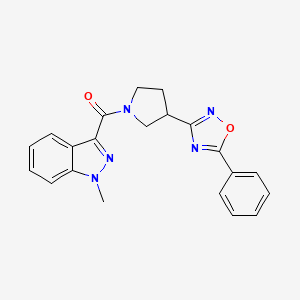

![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B2736519.png)

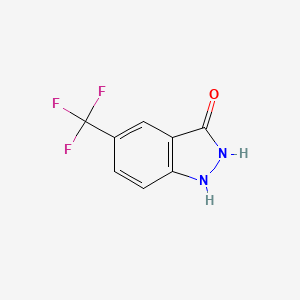

![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)

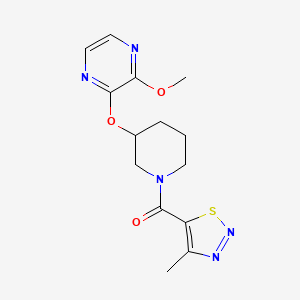

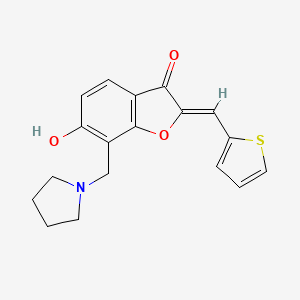

![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)

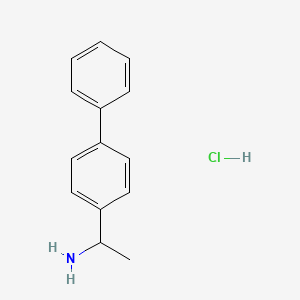

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)